molecular formula C9H9NO4 B13784303 2-HYDROXY-4-METHOXY-beta-NITROSTYRENE

2-HYDROXY-4-METHOXY-beta-NITROSTYRENE

Cat. No.: B13784303
M. Wt: 195.17 g/mol
InChI Key: GXJOVIFOJVFGES-PLNGDYQASA-N
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Description

2-HYDROXY-4-METHOXY-beta-NITROSTYRENE is an organic compound with the molecular formula C9H9NO4 It is a derivative of beta-nitrostyrene, characterized by the presence of hydroxyl and methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-HYDROXY-4-METHOXY-beta-NITROSTYRENE can be synthesized through the Henry reaction, which involves the condensation of benzaldehyde derivatives with nitromethane in the presence of a base. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired nitrostyrene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-4-METHOXY-beta-NITROSTYRENE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-HYDROXY-4-METHOXY-beta-NITROSTYRENE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-HYDROXY-4-METHOXY-beta-NITROSTYRENE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and methoxy groups on the aromatic ring can also influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

2-HYDROXY-4-METHOXY-beta-NITROSTYRENE can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound and its potential impact on its chemical and biological properties.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

5-methoxy-2-[(Z)-2-nitroethenyl]phenol

InChI

InChI=1S/C9H9NO4/c1-14-8-3-2-7(9(11)6-8)4-5-10(12)13/h2-6,11H,1H3/b5-4-

InChI Key

GXJOVIFOJVFGES-PLNGDYQASA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\[N+](=O)[O-])O

Canonical SMILES

COC1=CC(=C(C=C1)C=C[N+](=O)[O-])O

Origin of Product

United States

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